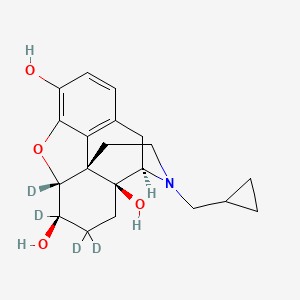
Tetramethylammonium azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, N,N,N-trimethyl-, azide, also known as tetramethylammonium azide, is a chemical compound with the molecular formula C4H12N4. It is a quaternary ammonium compound where the nitrogen atom is bonded to four methyl groups and an azide group. This compound is known for its unique properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanaminium, N,N,N-trimethyl-, azide can be synthesized through the reaction of tetramethylammonium hydroxide with hydrazoic acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
(CH3)4N+OH−+HN3→(CH3)4N+N3−+H2O
Industrial production methods often involve the use of specialized equipment to handle the reactive and potentially hazardous nature of hydrazoic acid .
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N,N,N-trimethyl-, azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to form amines.
Oxidation Reactions: The compound can undergo oxidation to form different nitrogen-containing products.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of quaternary ammonium salts with different substituents.
Reduction: Formation of tetramethylammonium amine.
Oxidation: Formation of various nitrogen oxides and other nitrogen-containing compounds.
Scientific Research Applications
Methanaminium, N,N,N-trimethyl-, azide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other azide compounds.
Biology: Employed in the study of biological systems where azide groups are used as probes or labels.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of methanaminium, N,N,N-trimethyl-, azide involves the interaction of the azide group with various molecular targets. The azide group is known for its ability to undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium chloride
- Tetramethylammonium bromide
- Tetramethylammonium iodide
Comparison
Methanaminium, N,N,N-trimethyl-, azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to other tetramethylammonium salts. The azide group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds. This uniqueness makes it valuable in specialized applications where the azide functionality is required .
Properties
CAS No. |
999-77-9 |
|---|---|
Molecular Formula |
C4H12N4 |
Molecular Weight |
116.17 g/mol |
IUPAC Name |
tetramethylazanium;azide |
InChI |
InChI=1S/C4H12N.N3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |
InChI Key |
SUBUUGVBEKEFGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.[N-]=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)



![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)



